molecular formula C9H8ClNOS B14488844 2(3H)-Benzothiazolone, 4-chloro-3-ethyl- CAS No. 63755-06-6

2(3H)-Benzothiazolone, 4-chloro-3-ethyl-

Cat. No.: B14488844
CAS No.: 63755-06-6
M. Wt: 213.68 g/mol
InChI Key: LDELBJIBUBHFQV-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolone, 4-chloro-3-ethyl- is an organic compound belonging to the benzothiazolone family. This compound is characterized by a benzothiazole ring with a chlorine atom at the 4th position and an ethyl group at the 3rd position. Benzothiazolones are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzothiazolone, 4-chloro-3-ethyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-ethyl-aniline with carbon disulfide and an oxidizing agent to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzothiazolones depending on the nucleophile used.

Scientific Research Applications

2(3H)-Benzothiazolone, 4-chloro-3-ethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolone, 4-chloro-3-ethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2(3H)-Benzothiazolone: The parent compound without the chlorine and ethyl substitutions.

    4-Chloro-2(3H)-benzothiazolone: Similar structure but lacks the ethyl group.

    3-Ethyl-2(3H)-benzothiazolone: Similar structure but lacks the chlorine atom.

Uniqueness: 2(3H)-Benzothiazolone, 4-chloro-3-ethyl- is unique due to the presence of both the chlorine and ethyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its potency and selectivity in various applications compared to its analogs.

Properties

CAS No.

63755-06-6

Molecular Formula

C9H8ClNOS

Molecular Weight

213.68 g/mol

IUPAC Name

4-chloro-3-ethyl-1,3-benzothiazol-2-one

InChI

InChI=1S/C9H8ClNOS/c1-2-11-8-6(10)4-3-5-7(8)13-9(11)12/h3-5H,2H2,1H3

InChI Key

LDELBJIBUBHFQV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=C2Cl)SC1=O

Origin of Product

United States

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